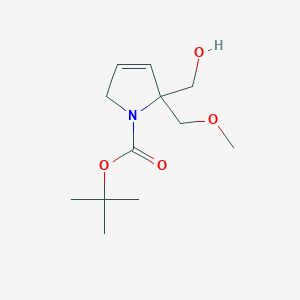
tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound that features a tert-butyl ester group, a hydroxymethyl group, and a methoxymethyl group attached to a dihydropyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a suitable dihydropyrrole precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving esters and alcohols. Its structural features make it a suitable substrate for investigating the mechanisms of various enzymes.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Mécanisme D'action
The mechanism of action of tert-butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to form specific products. The molecular targets and pathways involved will vary based on the enzyme and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the methoxymethyl group.
tert-Butyl2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the hydroxymethyl group.
tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-1H-pyrrole-1-carboxylate: Lacks the dihydro feature.
Uniqueness
tert-Butyl2-(hydroxymethyl)-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxymethyl groups on the dihydropyrrole ring
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl 5-(hydroxymethyl)-5-(methoxymethyl)-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-5-6-12(13,8-14)9-16-4/h5-6,14H,7-9H2,1-4H3 |
Clé InChI |
HXSFHYOULUQHLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC=CC1(CO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


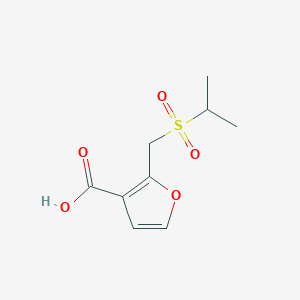
![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
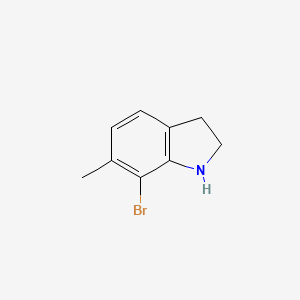
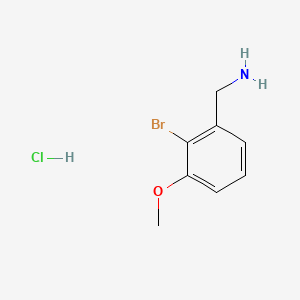
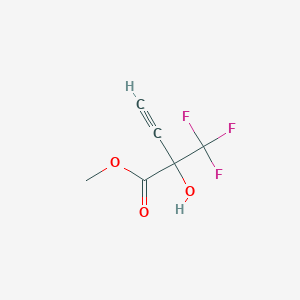
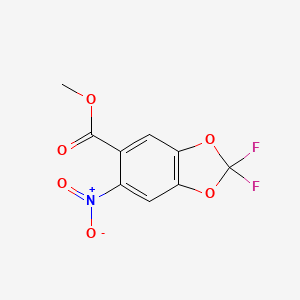
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
![ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride](/img/structure/B13521078.png)
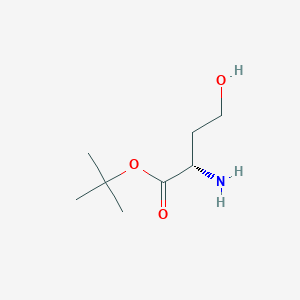

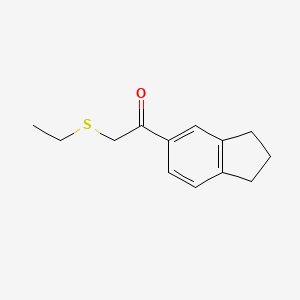
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
